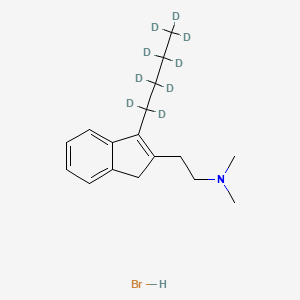
Lamivudine Diphosphate Ammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine Diphosphate Ammonium Salt is a derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This compound is known for its enhanced solubility and stability, making it a valuable compound in pharmaceutical research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Diphosphate involves the phosphorylation of Lamivudine. A common method includes the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction is typically carried out in an anhydrous solvent such as acetonitrile .
Industrial Production Methods
Industrial production of Lamivudine Diphosphate Ammonium Salt involves large-scale phosphorylation reactions followed by purification steps such as anion exchange chromatography and reverse-phase chromatography. The yield of the diphosphorylation step can be around 56% .
Analyse Chemischer Reaktionen
Types of Reactions
Lamivudine Diphosphate Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original nucleoside form.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Lamivudine.
Substitution: Various substituted phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Lamivudine Diphosphate Ammonium Salt is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying phosphorylation reactions and nucleoside analogs.
Biology: In the study of viral replication mechanisms and the development of antiviral therapies.
Medicine: As a key component in antiretroviral therapy for HIV and HBV infections.
Industry: In the formulation of pharmaceutical products with improved solubility and stability .
Wirkmechanismus
Lamivudine Diphosphate Ammonium Salt exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This results in chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Tenofovir Disoproxil Fumarate: A nucleotide reverse transcriptase inhibitor used for HIV and HBV treatment.
Abacavir: A nucleoside reverse transcriptase inhibitor used in combination therapies for HIV
Uniqueness
Lamivudine Diphosphate Ammonium Salt is unique due to its enhanced solubility and stability compared to other nucleoside analogs. This makes it particularly valuable in pharmaceutical formulations and research applications .
Eigenschaften
IUPAC Name |
diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O9P2S.2H3N/c9-5-1-2-11(8(12)10-5)6-4-23-7(19-6)3-18-22(16,17)20-21(13,14)15;;/h1-2,6-7H,3-4H2,(H,16,17)(H2,9,10,12)(H2,13,14,15);2*1H3/t6-,7+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMQOMHLQNDRJX-AUCRBCQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N5O9P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857917 |
Source


|
| Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187058-41-8 |
Source


|
| Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester](/img/structure/B584097.png)





![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)

![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)

